molecular formula C21H24N4O2 B2896036 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1428367-26-3

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2896036
M. Wt: 364.449
InChI Key: MOXYJLUYXKALQY-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. These studies demonstrate the potential of these compounds as potent cytotoxins, with some displaying IC50 values less than 10 nM, highlighting their potential for further exploration as anticancer agents (Deady et al., 2003).

Anti-Inflammatory and Analgesic Agents

Other research has focused on derivatives of benzofurans, such as those synthesized from visnaginone and khellinone, for their anti-inflammatory and analgesic properties. These compounds have been shown to inhibit cyclooxygenase-1/2 (COX-1/2) enzymes, with some demonstrating significant analgesic and anti-inflammatory activities. This suggests potential applications for related compounds in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Heterocyclic Chemistry

The field of heterocyclic chemistry has also seen the synthesis of various compounds incorporating the benzofuran motif for exploring their antitumor and antioxidant activities. These studies provide insights into the structural requirements for biological activity and offer a foundation for the design of new therapeutic agents with improved efficacy and safety profiles. The exploration of such compounds underscores the importance of structural diversity in the discovery of novel pharmacologically active agents (Bialy & Gouda, 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14-20(25-10-5-4-6-19(25)23-14)21(26)22-13-17(24(2)3)15-7-8-18-16(12-15)9-11-27-18/h4-8,10,12,17H,9,11,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXYJLUYXKALQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3=CC4=C(C=C3)OCC4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-(dimethylamino)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide

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